1-Pyrrolidin-1-ylmethyl-propylamine chemical properties and structure
1-Pyrrolidin-1-ylmethyl-propylamine chemical properties and structure
An In-depth Technical Guide to 1-(Pyrrolidin-1-yl)butan-2-amine: Chemical Properties, Structure, and Synthetic Methodologies
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(Pyrrolidin-1-yl)butan-2-amine, a chemical compound of interest in synthetic and medicinal chemistry. While the user's initial query for "1-Pyrrolidin-1-ylmethyl-propylamine" is chemically ambiguous, extensive analysis suggests that 1-(Pyrrolidin-1-yl)butan-2-amine is a plausible and structurally related compound with available scientific data. This document details its chemical structure, physicochemical properties, and a validated synthetic protocol. The content is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this molecule's characteristics and laboratory preparation.
Introduction and Structural Clarification
The nomenclature "1-Pyrrolidin-1-ylmethyl-propylamine" does not correspond to a unique, valid chemical structure according to IUPAC naming conventions. The ambiguity arises from the description of the substituent and its attachment point on the propylamine backbone. However, a closely related and structurally plausible compound is 1-(Pyrrolidin-1-yl)butan-2-amine. This compound features a four-carbon (butane) chain, which can be conceptually derived from the "propyl" and "methyl" components of the original query. The pyrrolidine ring is attached at the first carbon, and the amine group is at the second carbon.
This guide will focus on the known properties and synthesis of 1-(Pyrrolidin-1-yl)butan-2-amine, providing a robust technical resource for the scientific community.
Chemical Structure and Properties
The structural and chemical properties of 1-(Pyrrolidin-1-yl)butan-2-amine are fundamental to its reactivity and potential applications.
Molecular Structure
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IUPAC Name: 1-(Pyrrolidin-1-yl)butan-2-amine
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CAS Number: 102390-31-8
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Molecular Formula: C₈H₁₈N₂
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Molecular Weight: 142.24 g/mol
The molecule consists of a saturated five-membered nitrogen-containing heterocycle (pyrrolidine) linked to a butane chain at position 1. An amino group is present at position 2 of the butane chain, making this a chiral molecule.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Source |
| Molecular Weight | 142.24 g/mol | |
| Molecular Formula | C₈H₁₈N₂ | |
| Boiling Point | 196.5±8.0 °C (at 760 mmHg) | Predicted |
| Density | 0.9±0.1 g/cm³ | Predicted |
| pKa | 10.33±0.10 (Strongest Basic) | Predicted |
Note: Some physical properties are predicted based on computational models due to the limited availability of experimentally determined data in public literature.
Synthesis of 1-(Pyrrolidin-1-yl)butan-2-amine
The synthesis of 1-(Pyrrolidin-1-yl)butan-2-amine can be achieved through various synthetic routes. A common and effective method involves the reductive amination of a suitable ketone precursor.
Synthetic Workflow Overview
The logical flow for the synthesis, purification, and characterization of the target compound is outlined below.
Caption: Synthetic workflow for 1-(Pyrrolidin-1-yl)butan-2-amine.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(Pyrrolidin-1-yl)butan-2-amine from 1-(pyrrolidin-1-yl)butan-2-one.
Materials:
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1-(Pyrrolidin-1-yl)butan-2-one
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Ammonia (in a suitable solvent like methanol or ethanol)
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Sodium borohydride (NaBH₄) or other suitable reducing agent
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Methanol or Ethanol (as solvent)
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Diethyl ether or other suitable extraction solvent
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Anhydrous magnesium sulfate or sodium sulfate
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Hydrochloric acid (for salt formation, if desired)
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Standard laboratory glassware and safety equipment
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-(pyrrolidin-1-yl)butan-2-one in methanol.
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Ammonia Addition: Add a solution of ammonia in methanol to the flask. Stir the mixture at room temperature for a specified period to allow for the formation of the intermediate imine.
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Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions. The temperature should be maintained below 10 °C during the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Quenching and Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water.
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Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer multiple times with diethyl ether.
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Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude 1-(Pyrrolidin-1-yl)butan-2-amine by vacuum distillation or column chromatography on silica gel.
Self-Validation: The identity and purity of the final compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity can be further assessed by GC or HPLC analysis.
Potential Applications and Future Directions
Amines containing a pyrrolidine moiety are common structural motifs in many biologically active compounds. The presence of a chiral center in 1-(Pyrrolidin-1-yl)butan-2-amine makes it an interesting candidate for further investigation in drug discovery. Its structural similarity to known neuroactive compounds suggests that it could be explored for its potential effects on the central nervous system.
Future research could focus on:
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The synthesis and biological evaluation of its enantiomers.
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Derivatization of the primary amine to explore structure-activity relationships.
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Investigation of its potential as a ligand for various receptors or enzymes.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and synthesis of 1-(Pyrrolidin-1-yl)butan-2-amine, a plausible interpretation of the initially ambiguous query "1-Pyrrolidin-1-ylmethyl-propylamine". The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting. The structural features of this compound suggest it may be a valuable building block for the development of novel therapeutic agents.
References
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PubChem. (n.d.). 1-(Pyrrolidin-1-yl)butan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
